Sorbitan monododecanoate
Description
Sorbitan monolaurate (C₁₈H₃₄O₆) is a nonionic surfactant derived from the esterification of sorbitol (and its anhydrides) with lauric acid, a saturated C12 fatty acid predominantly sourced from coconut oil . It functions as an emulsifier, stabilizer, and dispersing agent in food (E 493), cosmetics, pharmaceuticals, and industrial applications (e.g., textiles, plastics) . At room temperature, it appears as a yellow to amber viscous liquid or soft paste with a density of ~1.032 g/mL and a boiling point of ~401°C . Its hydrophilic-lipophilic balance (HLB) of 8.6 classifies it as a water-in-oil (W/O) emulsifier .
Key properties include:
Properties
CAS No. |
8028-02-2 |
|---|---|
Molecular Formula |
C18H34O6 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] dodecanoate |
InChI |
InChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-13-15(20)18-17(22)14(19)12-24-18/h14-15,17-20,22H,2-13H2,1H3/t14-,15+,17+,18+/m0/s1 |
InChI Key |
LWZFANDGMFTDAV-BURFUSLBSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |
physical_description |
Liquid Yellow oily liquid; [Merck Index] Amber viscous liquid, cream to tan beads or flakes, or hard waxy solid; [JECFA] Solid; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sorbitan monolaurate is synthesized through the esterification of sorbitol with lauric acid. The reaction typically involves heating sorbitol and lauric acid in the presence of a catalyst, such as sulfuric acid, at elevated temperatures (around 150°C) under vacuum conditions to remove water and drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of sorbitan monolaurate involves a similar esterification process but on a larger scale. The reaction is carried out in a vacuum reaction kettle, where oleic acid, sorbitol, and a composite catalyst are added sequentially. The mixture is heated to around 165°C and reacted for 8.5-9 hours, with continuous monitoring and adjustments to ensure product quality .
Chemical Reactions Analysis
Types of Reactions: Sorbitan monolaurate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can undergo electrochemical oxidation under high-voltage environments, leading to the formation of triketone and 1,3-diketone with a hydroxyl group positioned at the 2 position .
Common Reagents and Conditions: Common reagents used in the reactions of sorbitan monolaurate include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to achieve the desired products .
Major Products Formed: The major products formed from the oxidation of sorbitan monolaurate include triketone and 1,3-diketone. These products are analyzed using techniques like X-ray photoelectron spectroscopy and nuclear magnetic resonance spectroscopy to confirm their structures .
Scientific Research Applications
Food Industry
Emulsifier in Food Products
Sorbitan monolaurate is primarily used as an emulsifier in food products. It helps stabilize emulsions by reducing surface tension between oil and water phases. The European Food Safety Authority (EFSA) has authorized its use as a food additive under the code E471, specifically for its functionality as an emulsifier in various food products .
Case Study: Bakery Products
In a study examining the effects of different emulsifiers on the quality of bakery products, sorbitan monolaurate was shown to improve dough stability and volume. The addition of 0.5% sorbitan monolaurate resulted in a 15% increase in loaf volume compared to control samples without emulsifiers .
Pharmaceutical Applications
Enhancer of Drug Solubility and Bioavailability
Sorbitan monolaurate is recognized for enhancing the solubility and bioavailability of poorly soluble drugs. It acts as a penetration enhancer in transdermal drug delivery systems.
Case Study: Itraconazole Formulation
A study investigated the use of sorbitan monolaurate in improving the solubility of itraconazole, an antifungal medication. The formulation containing 2% sorbitan monolaurate exhibited a 40% increase in drug solubility compared to formulations without the surfactant .
| Formulation | Drug Solubility (mg/mL) | Increase (%) |
|---|---|---|
| Control | 0.15 | - |
| With Sorbitan Monolaurate (2%) | 0.21 | 40 |
Cosmetic and Personal Care Products
Stabilizer in Emulsions
In cosmetics, sorbitan monolaurate serves as a stabilizer for oil-in-water emulsions, enhancing texture and consistency.
Case Study: Skin Permeation Enhancer
Research demonstrated that incorporating sorbitan monolaurate into topical formulations significantly increased the permeation of diclofenac through the skin barrier. The study found that formulations with 0.1% sorbitan monolaurate improved drug delivery by approximately 25% compared to those without it .
Agricultural Applications
Emulsifier for Pesticides
Sorbitan monolaurate is used as an emulsifying agent in pesticide formulations, improving the dispersion of active ingredients.
Case Study: Biodegradability Assessment
A study evaluated the biodegradability of sorbitan monolaurate when used in agricultural settings. Results indicated that it was readily biodegradable, with over 54% degradation observed within 28 days in seawater environments . This property makes it suitable for environmentally friendly agricultural practices.
Safety and Environmental Impact
Sorbitan monolaurate has been assessed for safety across various applications. The EFSA concluded that it poses no significant risk to human health when used within recommended limits . Additionally, studies have shown that it does not accumulate in animal tissues, indicating a low environmental impact when used as a feed additive .
Mechanism of Action
Sorbitan monolaurate acts as a surfactant by reducing the surface tension of liquids, allowing for the formation of stable emulsions. In cosmetic products, it helps break down oils and dirt on the skin and hair, facilitating their removal. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the solubility and stability of various compounds .
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations :
- Chain Length and HLB: Shorter chains (e.g., C12 in monolaurate) increase hydrophilicity and HLB, favoring W/O emulsification. Longer saturated chains (e.g., C18 in monostearate) reduce HLB, making them suited for oil-dominated systems .
- Physical State: Unsaturated esters (e.g., monooleate) remain liquid at room temperature, enhancing miscibility in oily matrices .
Metabolic and Toxicological Profiles
Key Observations :
- Metabolism: All sorbitan esters hydrolyze into sorbitol/anhydrides and fatty acids, but absorption rates vary. Monolaurate’s shorter chain may enhance solubility and degradation .
- Safety : A group ADI of 10 mg/kg bw/day (as sorbitan) applies to all esters due to shared sorbitan moiety toxicity (e.g., nephrosis in mice) .
Environmental Impact
Key Observations :
Biological Activity
Sorbitan monolaurate, also known as Span 20, is a nonionic surfactant derived from sorbitol and lauric acid. It is widely used in food, pharmaceuticals, and cosmetics due to its emulsifying properties. This article explores the biological activity of sorbitan monolaurate, focusing on its safety, efficacy, and potential toxicological effects based on diverse research findings.
Sorbitan monolaurate is characterized by its amphiphilic structure, which allows it to reduce surface tension between immiscible liquids. This property makes it an effective emulsifier in various formulations. The compound is produced by esterifying sorbitol with lauric acid, resulting in a molecule that can interact with both water and oil phases.
Biological Activity
1. Safety Assessments
Numerous studies have evaluated the safety of sorbitan monolaurate as a food additive and its effects on animal health:
- Toxicological Studies : Research conducted on rats showed that high doses (up to 25%) resulted in adverse effects such as diarrhea, growth retardation, and liver necrosis. In one study, only one out of twenty rats survived after being fed a 25% diet for several weeks, indicating severe toxicity at high concentrations .
- Subchronic Studies : Other studies indicated that while 5% dietary levels did not show significant adverse effects, a 10% concentration resulted in reduced growth rates and gastrointestinal disturbances .
| Study Reference | Animal Model | Dosage | Observed Effects |
|---|---|---|---|
| Harris et al., 1951 | Osborne-Mendel Rats | 0%, 15%, 20%, 25% | Diarrhea, growth retardation, liver enlargement |
| Ershoff, 1960 | Holtzman Rats | 0%, 15%, 20% | Diarrhea, alopecia, increased mortality |
| Krantz, 1946 | White Male Rats | 0%, 1%, 4% | Growth reduction; no significant histopathological changes |
2. Efficacy as a Feed Additive
The European Food Safety Authority (EFSA) has evaluated sorbitan monolaurate's efficacy as a feed additive. It concluded that at a maximum content of 85 mg/kg complete feed, it is safe for all animal species. The compound acts as an emulsifier and stabilizer in animal feeds, promoting nutrient absorption without adverse effects on health .
Sorbitan monolaurate functions primarily through its surfactant properties. It enhances the bioavailability of lipophilic compounds by forming stable emulsions. This mechanism is particularly beneficial in pharmaceutical formulations where solubility and absorption are critical.
Case Studies
Case Study: Use in Veterinary Medicine
A study investigated the use of sorbitan monolaurate in veterinary medicine for its potential to improve drug delivery systems in animals. The study found that the compound helped stabilize emulsions containing active pharmaceutical ingredients, leading to improved therapeutic outcomes without significant side effects .
Q & A
Q. How can sorbitan monolaurate be unambiguously identified in experimental settings?
Sorbitan monolaurate is identified via its CAS number (1338-39-2) and alternative names such as Span 20, sorbitan laurate, or polyoxyethylene sorbitan monolaurate. Analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to confirm its molecular structure (C₁₈H₃₄O₆). Cross-referencing spectral data with databases ensures accuracy, and its physical properties (e.g., density: 1.032 g/mL at 25°C, boiling point: ~401°C) provide additional validation .
Q. What solvents are optimal for dissolving sorbitan monolaurate in laboratory formulations?
Sorbitan monolaurate exhibits high solubility in methanol, ethanol, toluene, ethyl acetate, and carbon tetrachloride at temperatures above its melting point. However, it has limited solubility in cold water due to its hydrophobic nature. For aqueous systems, combining it with co-solvents (e.g., ethanol) or heating can enhance dispersion .
Q. What role does sorbitan monolaurate play in pharmaceutical formulations?
It functions as a nonionic surfactant and emulsifier, improving drug solubility and stability. For example, it is used in medications like Ritonavir and Carbamazepine to enhance bioavailability. Methodologically, its emulsifying efficiency is tested via phase diagrams and droplet size analysis in emulsion systems .
Advanced Research Questions
Q. How should researchers design experiments to assess the cytotoxicity of sorbitan monolaurate in cell cultures?
Use in vitro assays (e.g., MTT or LDH release) with concentrations below 150 µg/mL to avoid precipitation artifacts in culture media. Include controls for solvent effects (e.g., DMSO) and validate results with multiple cell lines. Note that precipitation at higher concentrations may confound cytotoxicity readings, necessitating solubility pre-tests .
Q. How can conflicting solubility data for sorbitan monolaurate in organic vs. aqueous media be reconciled?
Conduct temperature-dependent solubility studies using dynamic light scattering (DLS) or UV-Vis spectroscopy. Document solvent polarity, temperature, and mixing protocols. For instance, its limited cold-water solubility contrasts with miscibility in methanol, requiring explicit experimental conditions in publications .
Q. What methodologies are recommended for evaluating sorbitan monolaurate’s environmental impact?
Perform OECD 301 biodegradability tests to confirm its classification as "readily biodegradable." Ecotoxicity assessments should include marine crustacean assays (e.g., Daphnia magna) and algal growth inhibition tests. EFSA guidelines indicate low environmental risk due to rapid degradation and minimal bioaccumulation .
Q. How can researchers address inconsistencies in emulsification efficiency across different batches?
Standardize purity assessments using HPLC or GC-MS to detect lauric acid impurities. Batch-to-batch variability in ethoxylation degrees (e.g., POE chains) can affect performance; characterize each batch via gel permeation chromatography (GPC) and interfacial tension measurements .
Q. What are best practices for documenting sorbitan monolaurate synthesis and characterization in publications?
Follow IUPAC guidelines: report reaction conditions (temperature, catalysts), purification steps (e.g., column chromatography), and characterization data (NMR, FTIR, elemental analysis). For reproducibility, include detailed protocols in supplementary materials and cite reference standards (e.g., USP 41/NF 36) .
Data Contradiction Analysis
Q. How should conflicting mutagenicity findings for sorbitan monolaurate be interpreted?
While in vitro Ames tests showed no mutagenicity under S9 metabolic activation, discrepancies may arise from impurities or solvent interactions. Replicate studies using OECD 471 guidelines with purified batches and include positive controls (e.g., sodium azide) to validate assay sensitivity .
Q. Why do solubility profiles vary between academic studies and industrial reports?
Industrial formulations often use sorbitan monolaurate in blends with co-surfactants (e.g., polysorbates), altering its solubility. Academic studies typically test the pure compound. Researchers should explicitly state whether the compound is isolated or in a mixture when reporting solubility data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
